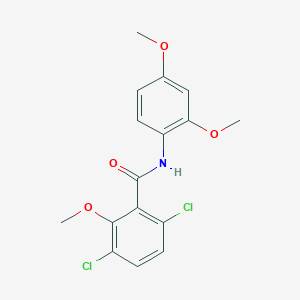![molecular formula C18H21ClN2O B5884618 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine](/img/structure/B5884618.png)
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine, also known as Trazodone, is a psychoactive drug that is commonly prescribed for the treatment of depression, anxiety, and insomnia. It belongs to the class of drugs known as serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone has been widely used in clinical practice due to its effectiveness and low incidence of side effects.
Mecanismo De Acción
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine works by blocking the reuptake of serotonin and antagonizing the 5-HT2A and alpha-1 adrenergic receptors. This leads to an increase in the concentration of serotonin in the brain, which is associated with improved mood and reduced anxiety. 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine also has sedative effects due to its antagonism of the histamine H1 receptor.
Biochemical and Physiological Effects:
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in neurogenesis and synaptic plasticity. 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine has also been shown to reduce inflammation and oxidative stress, which are associated with a number of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine has several advantages for lab experiments. It has a low incidence of side effects and is well-tolerated by most patients. It also has a relatively long half-life, which allows for once-daily dosing. However, 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine has several limitations for lab experiments. It has a narrow therapeutic window and can cause significant sedation at high doses. It also has a number of drug interactions, which can complicate its use in clinical practice.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine. One area of interest is its potential use in the treatment of bipolar disorder and PTSD. Another area of interest is its mechanism of action, particularly its effects on BDNF and inflammation. Additionally, there is a need for further research on the optimal dosing and duration of treatment with 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine.
Métodos De Síntesis
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine can be synthesized by the reaction of 3-(4-chlorophenoxy)benzaldehyde with 4-methylpiperazine in the presence of a reducing agent, such as sodium borohydride. The reaction yields 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine hydrochloride, which can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine has been extensively studied for its therapeutic potential in the treatment of depression, anxiety, and insomnia. It has been shown to be effective in improving sleep quality, reducing anxiety symptoms, and alleviating depressive symptoms. 1-[3-(4-chlorophenoxy)benzyl]-4-methylpiperazine has also been investigated for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder (PTSD).
Propiedades
IUPAC Name |
1-[[3-(4-chlorophenoxy)phenyl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-20-9-11-21(12-10-20)14-15-3-2-4-18(13-15)22-17-7-5-16(19)6-8-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTVLVXDZUFGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenoxy)benzyl]-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)
![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)
![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)


![N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5884584.png)





![N-cycloheptyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884638.png)